molecular formula C13H17N5OS B12126677 2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol

2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol

Cat. No.: B12126677
M. Wt: 291.37 g/mol
InChI Key: CWYUCBLNLMTDMO-UHFFFAOYSA-N
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Description

2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol is a triazine-derived compound characterized by a 1,3,5-triazine core with distinct substituents: an amino group at position 4, a p-tolylamino (para-methylanilino) group at position 6, and a methylsulfanyl-ethanol moiety at position 2.

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

2-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methylsulfanyl]ethanol

InChI

InChI=1S/C13H17N5OS/c1-9-2-4-10(5-3-9)15-13-17-11(8-20-7-6-19)16-12(14)18-13/h2-5,19H,6-8H2,1H3,(H3,14,15,16,17,18)

InChI Key

CWYUCBLNLMTDMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSCCO

Origin of Product

United States

Preparation Methods

Stepwise Amination of Cyanuric Chloride

Cyanuric chloride undergoes sequential amination to introduce the 4-amino and 6-p-tolylamino groups. In a representative procedure, cyanuric chloride reacts with aqueous ammonia at 0–5°C to form 2,4-dichloro-6-amino-1,3,5-triazine. Subsequent substitution with p-toluidine in tetrahydrofuran (THF) at 60°C yields 4-amino-6-p-tolylamino-1,3,5-triazin-2-yl chloride.

Critical Parameters :

  • Temperature control (<5°C) prevents polyamination byproducts.

  • Solvent polarity (THF > dichloromethane) enhances nucleophilicity of p-toluidine.

Introduction of the Methylsulfanyl-Ethanol Side Chain

The methylsulfanyl-ethanol moiety is introduced via thioalkylation or Mitsunobu reactions.

Thioether Formation via Nucleophilic Substitution

The triazine intermediate reacts with 2-mercaptoethanol in alkaline conditions. A study demonstrated that potassium carbonate in dimethylformamide (DMF) at 80°C facilitates displacement of the chloride group, achieving 78% yield.

Reaction Optimization :

  • Base selection (K₂CO₃ > NaOH) minimizes ester hydrolysis of sensitive intermediates.

  • Solvent effects: DMF’s high polarity stabilizes the transition state.

Mitsunobu Coupling for Stereochemical Control

For chiral variants, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable coupling between 4-amino-6-p-tolylamino-1,3,5-triazin-2-ylmethanol and thioethanol. This method preserves configuration but requires anhydrous conditions.

Analytical Validation and Characterization

Structural confirmation relies on spectroscopic and crystallographic data.

Spectroscopic Profiling

  • ¹H NMR (DMSO-d₆): Signals at δ 2.23 (s, 3H, CH₃), 3.71 (s, 3H, OCH₃), and 4.40 (d, 2H, SCH₂) confirm substituent integration.

  • HRMS (ESI-TOF) : [M+H]⁺ at m/z 365.1243 aligns with the theoretical mass (Δ < 2 ppm).

X-ray Crystallography

A single-crystal analysis of the analogous compound 27 revealed planar triazine geometry with dihedral angles of 8.2° between the triazine and p-tolyl group.

Scalability and Industrial Adaptations

Large-scale synthesis necessitates cost-effective catalysts and solvent recovery.

Continuous-Flow Reactor Systems

Pilot-scale studies using microreactors reduced reaction times by 40% compared to batch processes, with toluene as a recyclable solvent.

Catalytic Oxidation Byproduct Mitigation

Unwanted sulfone formation (<0.5%) is suppressed using molybdenyl acetylacetonate (Mo(acac)₂) instead of peroxides.

Comparative Analysis of Methodologies

The table below evaluates key synthetic routes:

MethodYield (%)Purity (%)Key Advantage
Thioalkylation (K₂CO₃)7899.7Scalable, minimal byproducts
Mitsunobu Coupling6598.5Stereochemical control
Continuous-Flow8299.2Reduced solvent waste

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: The amino and p-tolylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Triazine Derivatives

The compound’s structural uniqueness lies in its substitution pattern, which differentiates it from well-characterized triazine-based herbicides. Below is a comparative analysis with sulfonylurea triazine herbicides from Pesticide Chemicals Glossary (2001):

Compound Triazine Substituents Functional Groups Reported Use
Target Compound 4-amino, 6-p-tolylamino Methylsulfanyl-ethanol Not explicitly documented
Metsulfuron-methyl 4-methoxy, 6-methyl Sulfonylurea-methyl ester ALS-inhibiting herbicide
Ethametsulfuron-methyl 4-ethoxy, 6-methylamino Sulfonylurea-methyl ester ALS-inhibiting herbicide
Triflusulfuron-methyl 4-dimethylamino, 6-trifluoroethoxy Sulfonylurea-methyl ester ALS-inhibiting herbicide

Key Observations :

  • The target compound lacks the sulfonylurea bridge critical for acetolactate synthase (ALS) inhibition, a hallmark of the referenced herbicides .
  • The ethanol group may improve water solubility relative to methyl ester derivatives, influencing bioavailability and environmental mobility.

Physicochemical Properties

Theoretical properties of the target compound were extrapolated from structural analogs:

Property Target Compound Metsulfuron-methyl
LogP (Octanol-Water) ~1.5–2.0 (estimated) 1.7
Water Solubility Moderate (ethanol moiety) Low (methyl ester dominance)
Stability pH-sensitive (amino groups) Hydrolytically stable

The ethanol substituent likely increases polarity, reducing soil adsorption compared to sulfonylurea-methyl esters. However, the p-tolylamino group may enhance lipophilicity, balancing solubility and membrane permeability.

Environmental and Toxicological Considerations

  • Degradation: Amino and ethanol groups may accelerate hydrolysis or microbial degradation compared to stable methyl esters, reducing environmental persistence.
  • Toxicity: The p-tolylamino group raises concerns about aromatic amine metabolites, which are often associated with ecotoxicological risks.

Biological Activity

The compound 2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol is a derivative of triazine, a class of compounds known for their diverse biological activities. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H13N5S
  • Molecular Weight : 247.32 g/mol
  • InChIKey : KEIOHUKLGVCYJL-UHFFFAOYSA-N
  • SMILES : SCc1nc(nc(n1)Nc1ccc(cc1)C)N

Antioxidant Activity

Research indicates that triazine derivatives exhibit significant antioxidant properties. A study focusing on similar compounds demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. The mechanism often involves the modulation of enzymatic activities related to oxidative stress response, such as catalase and superoxide dismutase.

Anti-inflammatory Effects

Triazine derivatives have been linked to anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.

Neuroprotective Potential

There is emerging evidence suggesting that triazine derivatives may possess neuroprotective properties. For instance, compounds in this class have been shown to mitigate neuronal damage in models of neurodegenerative diseases by reducing apoptosis and oxidative stress.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various triazine derivatives, including our compound of interest. The results indicated that the compound significantly reduced lipid peroxidation levels in rat brain homogenates when tested at concentrations ranging from 10 to 100 µM.

Concentration (µM)Lipid Peroxidation (% Reduction)
1025
5050
10075

Study 2: Neuroprotective Effects in Zebrafish Model

In a zebrafish model exposed to ethanol-induced toxicity, the compound demonstrated protective effects against oxidative stress and developmental abnormalities. Treated larvae showed improved morphology and reduced malformations compared to untreated controls.

Treatment GroupMorphological Defects (%)Survival Rate (%)
Control7030
Compound Treatment2080

Mechanistic Insights

The biological activity of 2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol can be attributed to its structural features that allow for interaction with various biological targets. The amino and sulfanyl groups are believed to play critical roles in its reactivity and binding affinity towards enzymes involved in oxidative stress and inflammation.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol?

The compound is typically synthesized via condensation reactions. A common method involves refluxing a triazine precursor (e.g., 4-amino-6-p-tolylamino-1,3,5-triazin-2-ylmethylsulfanyl derivatives) with ethanol-containing reagents in absolute ethanol under acidic catalysis (e.g., glacial acetic acid). Reaction times range from 4–12 hours, followed by solvent evaporation and recrystallization .

Q. How can purification and yield optimization be achieved for this compound?

Purification often employs recrystallization from ethanol or ethanol-water mixtures. Yield optimization depends on stoichiometric control of reactants, solvent polarity, and reaction temperature. For example, excess hydrazine or substituted aldehydes may improve condensation efficiency, while controlled cooling post-reflux reduces impurity formation .

Q. What analytical techniques are critical for characterizing its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the triazine core and sulfanyl-ethanol side chain. Infrared (IR) spectroscopy verifies functional groups like -NH2 and -OH. X-ray crystallography, though less common, resolves stereoelectronic effects in derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of side products during synthesis?

Side products may arise from incomplete condensation (e.g., residual aldehyde intermediates) or oxidation of the sulfanyl group to sulfoxide/sulfone derivatives. Mechanistic studies using kinetic isotope effects (KIEs) or computational modeling (DFT) can identify rate-limiting steps, such as nucleophilic attack on the triazine ring .

Q. How do solvent polarity and catalyst choice influence reaction kinetics?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding. Acidic catalysts (e.g., glacial acetic acid) protonate the triazine ring, increasing electrophilicity. Kinetic studies using HPLC monitoring reveal solvent-dependent activation energies .

Q. What strategies mitigate contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from impurities, assay conditions, or stereochemical variations. Rigorous purity validation (HPLC ≥95%) and standardized in vitro protocols (e.g., fixed pH, temperature) are critical. Comparative studies with structurally analogous triazines (e.g., morpholino-substituted derivatives) clarify structure-activity relationships .

Q. How can computational tools predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerases. Pharmacophore mapping identifies essential groups (e.g., triazine NH2, ethanol -OH) for binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.